molecular formula C12H20N2O4S2 B4714007 N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide

N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide

Cat. No. B4714007
M. Wt: 320.4 g/mol
InChI Key: CTFUELPVMRLERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide” is an organic compound containing a sulfonamide group. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2) attached to the sulfur atom. They are known for their use in medicinal chemistry, particularly as antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (a six-carbon ring with alternating double bonds), with a sulfonamide group and a 3-methylbutyl group attached to it .


Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo a variety of chemical reactions. For example, they can participate in reactions involving their amine group or the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, sulfonamides are generally solid at room temperature, and they tend to be soluble in organic solvents .

Mechanism of Action

The mechanism of action of sulfonamides in general involves the inhibition of bacterial synthesis of folic acid, an essential nutrient. By competitively inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, sulfonamides prevent bacteria from synthesizing folic acid, which is necessary for the production of nucleic acids and the growth of the bacteria .

Safety and Hazards

While specific safety and hazard information for this compound is not available, sulfonamides in general can cause allergic reactions in some individuals. They should be handled with care, and appropriate safety measures should be taken when working with them .

Future Directions

The future directions in the research and application of sulfonamides could involve the development of new antibiotics or other medicinal compounds. Given the increasing problem of antibiotic resistance, there is a need for the development of new drugs, and sulfonamides, with their ability to inhibit bacterial growth, could play a role in this .

properties

IUPAC Name

4-(methanesulfonamido)-N-(3-methylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S2/c1-10(2)8-9-13-20(17,18)12-6-4-11(5-7-12)14-19(3,15)16/h4-7,10,13-14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFUELPVMRLERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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